molecular formula C12H17NO2 B6601272 4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine CAS No. 52838-40-1

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine

Cat. No.: B6601272
CAS No.: 52838-40-1
M. Wt: 207.27 g/mol
InChI Key: MOGCMNSTDMXAAC-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is known for its unique bicyclic structure, which includes a morpholine ring and a bicyclo[221]hept-5-en-2-ylcarbonyl group

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(13-3-5-15-6-4-13)11-8-9-1-2-10(11)7-9/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGCMNSTDMXAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221569
Record name Bicyclo[2.2.1]hept-5-en-2-yl-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52838-40-1
Record name Bicyclo[2.2.1]hept-5-en-2-yl-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52838-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[2.2.1]hept-5-en-2-yl-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Bicyclo[2.2.1]hept-5-en-2-ylsulfonyl)morpholine: Similar structure but with a sulfonyl group instead of a carbonyl group.

    4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine: Similar structure but with a methyl group instead of a carbonyl group.

Uniqueness

4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine is unique due to its specific combination of a morpholine ring and a bicyclic carbonyl group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

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